![molecular formula C18H18FN5OS B2760391 N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-90-4](/img/structure/B2760391.png)
N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics in similar compounds suggests that this compound can make specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
Similar compounds have demonstrated diverse pharmacological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor containing the fluorophenyl group[_{{{CITATION{{{1{N-Cyclopentyl-1-[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ...](https://www.chemspider.com/Chemical-Structure.5052150.html)[{{{CITATION{{{2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ...{{{CITATION{{{_2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced analogs of the compound.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit significant anticancer properties. The triazole and pyridazine moieties are known to interact with multiple biological targets involved in cancer progression.
Case Study:
A study conducted on triazolo-pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. The modulation of neurotransmitter systems through GPCR (G protein-coupled receptors) is a promising area of research.
Case Study:
In vitro studies have shown that compounds with similar structures can act as agonists or antagonists for specific GPCRs associated with neurodegenerative diseases. These findings indicate the possibility of developing this compound as a therapeutic agent for conditions such as Alzheimer’s disease and Parkinson’s disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications in the cyclopentyl group and the introduction of fluorine atoms can enhance biological activity.
Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increases lipophilicity and receptor binding affinity |
Variation in Alkyl Chain | Affects solubility and bioavailability |
Alteration of Triazole Ring | Modulates interaction with target proteins |
Potential in Drug Development
The compound is being investigated for its potential as a lead compound in drug development due to its unique pharmacophore. The presence of both thioamide and triazole functionalities allows for diverse interactions with biological targets.
Research Insights:
Recent studies highlight its potential as a scaffold for designing new drugs targeting specific diseases. The ability to modify the compound's structure while maintaining its core activity offers a pathway for developing more effective therapeutics.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-1-[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-4-piperidinamine
N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Uniqueness: N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which can influence its biological activity and chemical properties
Biologische Aktivität
N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core and a cyclopentyl group that may influence its biological interactions. Its chemical formula is C_{16}H_{19FN_4S with a molecular weight of approximately 338.41 g/mol. The presence of the fluorophenyl moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
The compound's potential antimicrobial activity can be inferred from studies on similar thiazole and triazole derivatives. For instance:
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
3h | S. aureus | 2 |
7 | E. faecium | 2 |
These results suggest that modifications in the structure can significantly enhance antimicrobial efficacy against resistant strains .
Cytotoxicity Studies
In evaluating the safety profile of this compound, cytotoxicity assays on human cell lines (such as HEK-293) are crucial. Preliminary findings on similar compounds have shown low toxicity levels with IC50 values exceeding 10 μM for many derivatives .
Case Studies
- Anti-tubercular Activity : A related study synthesized various substituted benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Compounds demonstrated significant inhibition with IC50 values ranging from 1.35 to 2.18 μM . This suggests that N-cyclopentyl derivatives could be explored for similar anti-tubercular properties.
- Kinase Inhibition Profile : Research into kinase inhibitors has highlighted the importance of structural motifs similar to those found in this compound. Compounds exhibiting effective inhibition typically show IC50 values in the nanomolar range against specific kinases involved in oncogenesis .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-13-5-3-4-12(10-13)18-22-21-15-8-9-17(23-24(15)18)26-11-16(25)20-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAZPYBADFCMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.